4-(benzo[d][1,3]dioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a benzodioxole moiety with a naphthyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, which is then coupled with the naphthyridine core through a series of reactions including amination and carboxylation. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carboxamide groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-BENZODIOXOL-5-YL)BENZOIC ACID: Shares the benzodioxole moiety but differs in the core structure.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Contains a similar benzodioxole group but with an indole core .
Uniqueness
4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its combination of the benzodioxole and naphthyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-25(5-2)21(26)16-11-22-20-15(8-6-13(3)23-20)19(16)24-14-7-9-17-18(10-14)28-12-27-17/h6-11H,4-5,12H2,1-3H3,(H,22,23,24) |
InChI Key |
CYYQIUWJCFXSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCO4)C=CC(=N2)C |
Origin of Product |
United States |
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